molecular formula C20H13Cl3N2O B3036926 2-(2-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-1H-1,3-benzimidazole CAS No. 400086-43-3

2-(2-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-1H-1,3-benzimidazole

Cat. No.: B3036926
CAS No.: 400086-43-3
M. Wt: 403.7 g/mol
InChI Key: SZWXALGZIVGUCP-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-1H-1,3-benzimidazole is a synthetic organic compound that belongs to the benzimidazole class of chemicals This compound is characterized by the presence of a benzimidazole core structure substituted with a 2-chlorophenyl group and a 2,4-dichlorobenzyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-1H-1,3-benzimidazole typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the 2-Chlorophenyl Group: The 2-chlorophenyl group is introduced via a nucleophilic substitution reaction, where the benzimidazole core reacts with a 2-chlorophenyl halide in the presence of a base.

    Attachment of the 2,4-Dichlorobenzyl Ether Moiety: The final step involves the etherification of the benzimidazole derivative with 2,4-dichlorobenzyl alcohol under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-1H-1,3-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of benzimidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate and solvents such as dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

2-(2-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-1H-1,3-benzimidazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-1H-1,3-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes or disrupt cancer cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenyl)-1H-benzimidazole: Lacks the 2,4-dichlorobenzyl ether moiety.

    1-[(2,4-dichlorobenzyl)oxy]-1H-1,3-benzimidazole: Lacks the 2-chlorophenyl group.

    2-(2-chlorophenyl)-1H-1,3-benzimidazole-5-carboxylic acid: Contains a carboxylic acid group instead of the 2,4-dichlorobenzyl ether moiety.

Uniqueness

2-(2-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-1H-1,3-benzimidazole is unique due to the presence of both the 2-chlorophenyl and 2,4-dichlorobenzyl ether groups, which confer distinct chemical and biological properties. This combination of substituents enhances its potential as a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(2-chlorophenyl)-1-[(2,4-dichlorophenyl)methoxy]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl3N2O/c21-14-10-9-13(17(23)11-14)12-26-25-19-8-4-3-7-18(19)24-20(25)15-5-1-2-6-16(15)22/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZWXALGZIVGUCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2OCC4=C(C=C(C=C4)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-1H-1,3-benzimidazole
Reactant of Route 2
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2-(2-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-1H-1,3-benzimidazole
Reactant of Route 3
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2-(2-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-1H-1,3-benzimidazole
Reactant of Route 4
2-(2-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-1H-1,3-benzimidazole
Reactant of Route 5
2-(2-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-1H-1,3-benzimidazole
Reactant of Route 6
2-(2-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-1H-1,3-benzimidazole

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